

An In-depth Technical Guide to 4-Dodecanol

(CAS: 10203-32-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Dodecanol

Cat. No.: B156585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-dodecanol**, a secondary fatty alcohol with potential applications in various scientific fields. This document consolidates key chemical, physical, toxicological, and application data, alongside detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

4-Dodecanol is a saturated secondary alcohol with a 12-carbon chain. The hydroxyl group is located at the fourth carbon position. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	10203-32-4	[1] [2]
Molecular Formula	C ₁₂ H ₂₆ O	[1] [2]
Molecular Weight	186.33 g/mol	[1] [2]
IUPAC Name	Dodecan-4-ol	[1]
Synonyms	4-Hydroxydodecane, n-Octyl-n-propyl carbinol	[1]
Appearance	Colorless liquid or solid	[3] [4]
Boiling Point	249-250 °C	[4]
Melting Point	19 °C	[4]
Density	0.829 g/mL at 20 °C	[4]
Flash Point	>113 °C (>230 °F)	[4]
Solubility	Insoluble in water; soluble in organic solvents	[2] [3]

Synthesis of 4-Dodecanol

A common and effective method for the synthesis of **4-dodecanol** is the Grignard reaction. This involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable aldehyde, in this case, nonanal.

Experimental Protocol: Grignard Synthesis of 4-Dodecanol

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1-Bromopropane

- Nonanal
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
- Heating mantle and magnetic stirrer

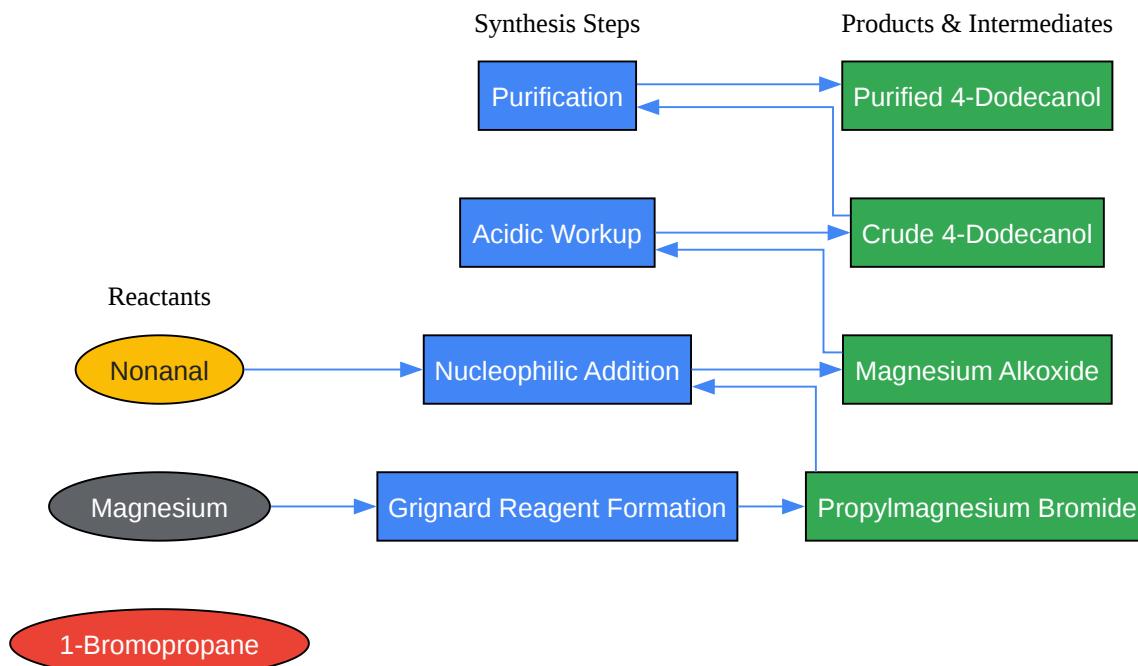
Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, add magnesium turnings.
 - Add a small crystal of iodine to the flask.
 - In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
 - Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be necessary to start the reaction.
 - Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of propylmagnesium bromide. The solution will appear gray and cloudy.
- Reaction with Nonanal:
 - Dissolve nonanal in anhydrous diethyl ether and place it in the dropping funnel.

- Cool the Grignard reagent solution in an ice bath.
- Add the nonanal solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

- Workup and Purification:
 - Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether two to three times.
 - Combine all organic extracts and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and remove the solvent by rotary evaporation.
 - The crude **4-dodecanol** can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Grignard synthesis workflow for **4-Dodecanol**.

Toxicological Data

Specific toxicological data for **4-dodecanol** is limited. However, data for the broader category of long-chain fatty alcohols (C6-C16) and for the isomeric 1-dodecanol provide a general toxicological profile.

Parameter	Value	Notes	Reference
Acute Oral Toxicity (LD ₅₀ , rat)	> 2000 mg/kg (estimated for long-chain alcohols)	Long-chain alcohols generally exhibit low acute toxicity. For 1-dodecanol, the oral LD ₅₀ in rats is reported as 12,800 mg/kg.	[2][5]
Skin Irritation	Mild irritant	Long-chain alcohols in the C12-C16 range are considered mild skin irritants.	[6][7]
Eye Irritation	Expected to be an irritant	Based on the general properties of alcohols.	[5]
Sensitization	Not expected to be a skin sensitizer	Data on long-chain alcohols shows no potential for skin sensitization.	[6][7]
Mutagenicity	Not expected to be mutagenic	In vitro and in vivo studies on long-chain alcohols have shown a lack of mutagenic potential.	[6]
Aquatic Toxicity	Harmful to aquatic life	For 1-dodecanol, the 96-hour LC ₅₀ for Pimephales promelas (fathead minnow) is 1.01 mg/L. Long-chain alcohols can be harmful to marine organisms.	[2][3]

Applications in Research and Development

While specific applications of **4-dodecanol** in drug development are not well-documented, its properties as a long-chain secondary alcohol suggest several areas of potential interest for researchers.

- **Antimicrobial Research:** Long-chain fatty alcohols, including dodecanol, have demonstrated antibacterial and antifungal properties.[1][6][7] The mechanism of action for some is believed to involve the disruption of the microbial cell membrane.[1][6] **4-Dodecanol** could be investigated for its specific antimicrobial spectrum and mechanism.
- **Pheromone Research:** Fatty alcohols and their derivatives are common components of insect pheromones, used for communication and mating disruption.[2] The specific isomeric structure of **4-dodecanol** could be of interest in the study of insect chemical ecology.
- **Drug Formulation:** As an amphiphilic molecule, **4-dodecanol** could be explored as an excipient in pharmaceutical formulations. Its properties may be suitable for use as a co-emulsifier, penetration enhancer in topical formulations, or as a component in drug delivery systems.
- **Chemical Synthesis:** **4-Dodecanol** can serve as a precursor for the synthesis of other molecules, such as esters and ethers, which may have unique biological activities or material properties.

Analytical Methods

The analysis of **4-dodecanol** is typically performed using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of 4-Dodecanol

1. Sample Preparation and Derivatization:

- For samples in aqueous matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.
- To improve chromatographic performance and detection sensitivity, derivatization of the hydroxyl group is often recommended. A common method is silylation.

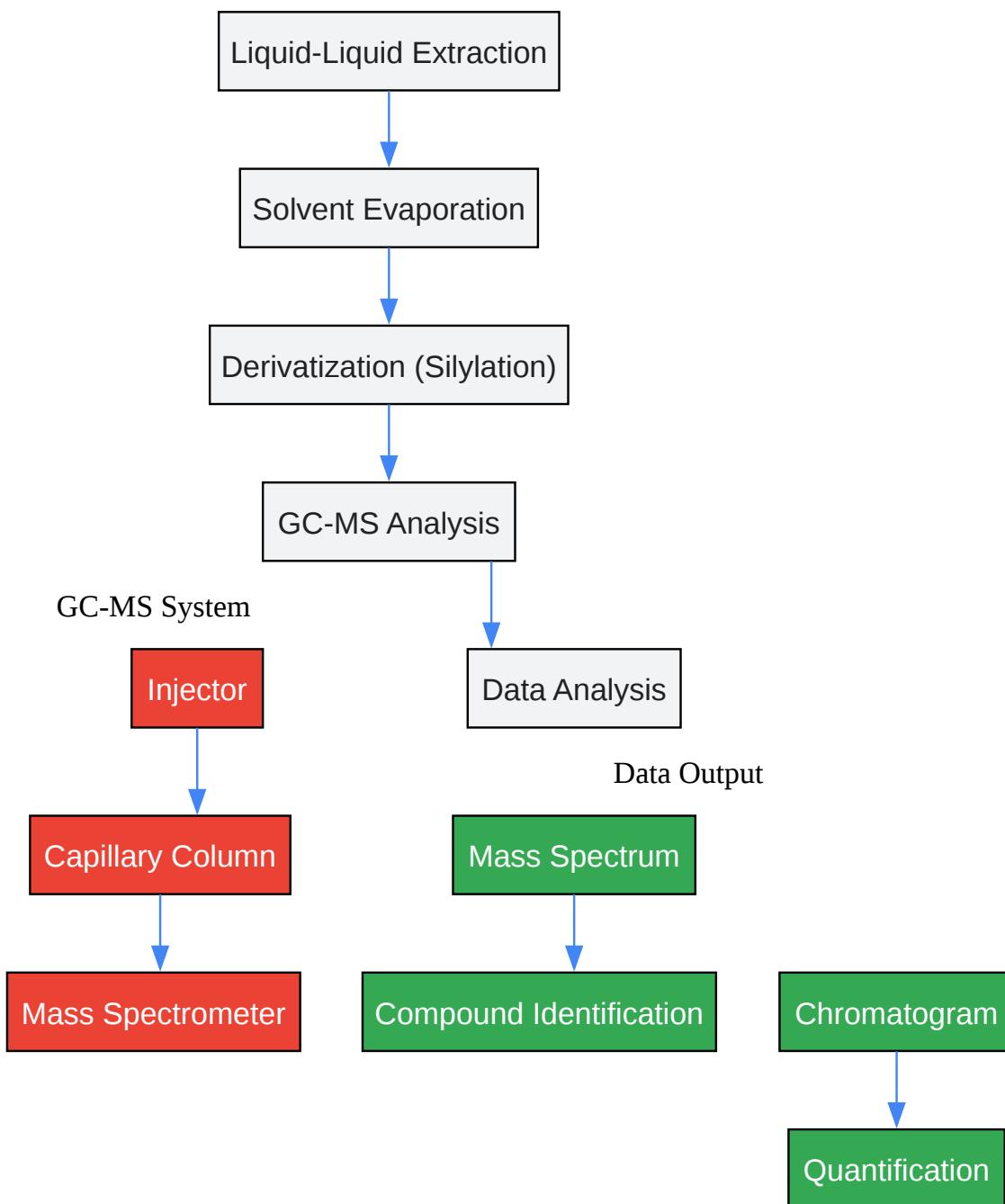
- Silylation Procedure:

- Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
- Add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ether of **4-dodecanol**.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms or equivalent).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A typical program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280-300°C) to elute the analyte, and then hold for a few minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan mode for qualitative analysis and identification based on the mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions of the **4-dodecanol**-TMS derivative.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

General workflow for the GC-MS analysis of **4-Dodecanol**.

Conclusion

4-Dodecanol is a long-chain secondary alcohol with well-defined chemical and physical properties. While specific toxicological and biological activity data for this particular isomer are not extensive, the information available for the broader class of fatty alcohols suggests low mammalian toxicity and potential for antimicrobial and pheromonal activity. The provided synthesis and analysis protocols offer a solid foundation for researchers to produce and characterize **4-dodecanol** for further investigation into its potential applications in drug development, antimicrobial research, and other scientific disciplines. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic benefits of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. 2-DODECANOL | 10203-28-8 [chemicalbook.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Dodecanol (CAS: 10203-32-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156585#4-dodecanol-cas-number-10203-32-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com